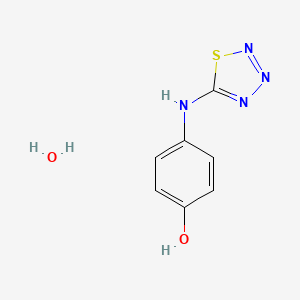

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

Description

BenchChem offers high-quality 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(thiatriazol-5-ylamino)phenol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS.H2O/c12-6-3-1-5(2-4-6)8-7-9-10-11-13-7;/h1-4,12H,(H,8,9,11);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZQTCIZRQKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NN=NS2)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583422 | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256348-45-5 | |

| Record name | 4-[(2,3-Dihydro-1,2,3,4-thiatriazol-5-yl)imino]cyclohexa-2,5-dien-1-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate chemical properties

An In-depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

Abstract

This technical guide provides a comprehensive overview of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a heterocyclic compound featuring a phenol moiety attached to a 1,2,3,4-thiatriazole ring. While specific experimental data on this exact molecule, particularly its hydrate form, is limited in publicly accessible literature, this document synthesizes available data for the anhydrous parent compound and provides expert-driven insights based on the known chemistry and biological context of related thiatriazole and thiadiazole derivatives. The guide covers core chemical properties, a plausible synthetic route, potential biological significance, and essential safety information, serving as a foundational resource for researchers investigating this and similar chemical scaffolds.

Core Chemical Properties and Structure

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS: 23567-67-1) is a small molecule that merges the functionalities of a phenol and an amino-thiatriazole. The 1,2,3,4-thiatriazole ring is a relatively unstable heterocycle known for its tendency to decompose upon heating[1]. The phenol group provides a site for hydrogen bonding and potential metabolic activity. While the query specifies a "hydrate," no specific data for a hydrated form is available; therefore, this guide focuses on the properties of the parent anhydrous compound.

The fundamental identifiers and computed physicochemical properties are summarized below.

Chemical Structure

Caption: 2D Structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

Physicochemical Data

The following table summarizes key computed properties for the anhydrous molecule, derived from the PubChem database. This data is critical for predicting its behavior in biological systems and for planning experimental work.

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₄OS | [2] |

| Molecular Weight | 194.22 g/mol | [2] |

| IUPAC Name | 4-(1,2,3,4-thiatriazol-5-ylamino)phenol | [2] |

| CAS Number | 23567-67-1 | [2] |

| XLogP3-AA | 1.8 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 6 | [2] |

| Rotatable Bond Count | 1 | [2] |

Spectroscopic Profile

-

¹H NMR: Expect signals for the aromatic protons on the phenol ring, likely showing splitting patterns characteristic of a 1,4-disubstituted benzene ring. A broad singlet for the amine (NH) proton and another for the hydroxyl (OH) proton would also be anticipated, with chemical shifts dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons would appear in the 110-160 ppm range. The carbon atom within the thiatriazole ring would have a distinct chemical shift.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (around 3300-3400 cm⁻¹), O-H stretching (broad, around 3200-3600 cm⁻¹), C=N stretching (around 1615 cm⁻¹), and aromatic C=C stretching (around 1600 cm⁻¹)[1].

-

UV-Visible Spectroscopy: Arylamino-thiatriazoles typically show absorption maxima in the 230-300 nm range[3]. The phenol chromophore would contribute to this profile.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

The most plausible synthesis for 5-amino-substituted 1,2,3,4-thiatriazoles involves the diazotization of a corresponding thiosemicarbazide precursor[1]. For the target molecule, this would involve the reaction of 4-(4-hydroxyphenyl)thiosemicarbazide with an acidic solution of sodium nitrite at low temperatures.

This reaction is mechanistically critical as it leverages the reactivity of the terminal amine of the thiosemicarbazide to form a diazonium salt, which then undergoes intramolecular cyclization with the sulfur atom to yield the thiatriazole ring. The choice of a low-temperature environment (e.g., an ice bath) is crucial to control the exothermic nature of the diazotization and prevent the premature decomposition of both the diazonium intermediate and the final thiatriazole product.

Caption: Proposed synthesis workflow for the target compound.

Representative Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on known procedures for similar compounds and has not been experimentally validated for this specific molecule[1].

-

Preparation: Suspend 1.0 equivalent of 4-(4-hydroxyphenyl)thiosemicarbazide in aqueous hydrochloric acid (e.g., 15% HCl) in a reaction vessel equipped with a magnetic stirrer.

-

Cooling: Cool the suspension in an ice-salt bath to maintain a temperature between 0°C and 10°C. This is a critical step to ensure the stability of the intermediates.

-

Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this solution dropwise to the cooled, stirring suspension over a period of 10-15 minutes. The slow addition rate is essential for controlling the reaction exotherm.

-

Reaction: Continue stirring the mixture at low temperature for an additional 30-60 minutes to ensure the completion of the cyclization.

-

Isolation: Isolate the resulting solid product via suction filtration.

-

Washing: Wash the filtered product with several portions of ice-cold water to remove residual acid and salts.

-

Drying: Dry the product under vacuum. Due to the thermal instability of thiatriazoles, elevated temperatures should be avoided.

Chemical Stability and Reactivity

The 1,2,3,4-thiatriazole ring is known to be thermally labile. Upon heating, it can decompose, often violently, by extruding molecular nitrogen (N₂) and elemental sulfur (S)[1]. This property necessitates careful handling, particularly avoiding high temperatures during synthesis, purification, and storage. The phenol group can undergo typical reactions such as O-alkylation or acylation, but such reactions must be conducted under conditions that do not compromise the integrity of the thiatriazole ring.

Potential Biological Significance and Applications

While no specific biological activity data has been published for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, the broader classes of thiadiazole and triazole derivatives are subjects of intense investigation in drug discovery[4][5]. The rationale for synthesizing and studying this specific molecule likely stems from the proven utility of these heterocyclic scaffolds.

Heterocyclic compounds containing nitrogen and sulfur are prevalent in pharmaceuticals due to their ability to engage in various biological interactions[4][6]. The thiadiazole core, for instance, is a bioisostere of pyrimidine and can interfere with nucleic acid replication processes, making it a target for anticancer drug design. The aminophenol substructure is also found in compounds with antiproliferative effects.

Caption: Key pharmacological activities of related thiatriazole/thiadiazole derivatives.

The potential areas of interest for this compound include:

-

Anticancer Activity: Many thiadiazole derivatives have been synthesized and evaluated as inhibitors of protein kinases (e.g., EGFR) or enzymes like COX-2, which are implicated in cancer progression[7][8].

-

Antimicrobial Activity: The triazole ring is a well-known pharmacophore in antifungal and antibacterial agents. Derivatives have shown promise in overcoming microbial resistance[9][10].

-

Antioxidant Properties: Phenolic compounds are classic antioxidants. The combination with a thiatriazole ring could lead to novel free radical scavenging activity[11].

Safety and Handling

Based on aggregated GHS data provided to the European Chemicals Agency (ECHA), 4-(1,2,3,4-thiatriazol-5-ylamino)phenol is classified with the following hazards:

-

H315: Causes skin irritation[2].

-

H319: Causes serious eye irritation[2].

-

H335: May cause respiratory irritation[2].

Handling Recommendations:

-

Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Store in a cool, dry place away from heat sources to prevent thermal decomposition.

-

Given the explosive potential of some related thiatriazoles upon heating, small-scale experiments are advised until the thermal stability of this specific compound is well-characterized[1].

Conclusion and Future Directions

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a compound of interest due to its hybrid structure, combining a biologically active thiatriazole ring with a phenol moiety. While its fundamental chemical properties can be estimated, a significant gap exists in the experimental literature regarding its validated synthesis, the specific properties of its hydrate form, and its pharmacological profile.

Future research should focus on:

-

Validated Synthesis and Characterization: A detailed, reproducible synthetic protocol followed by full spectroscopic characterization (NMR, IR, MS) and determination of physical properties like melting point (or decomposition temperature) and solubility.

-

Hydrate Characterization: If a stable hydrate can be formed, its stoichiometry and properties should be thoroughly investigated.

-

Biological Screening: The compound should be screened in a panel of assays relevant to the known activities of thiatriazoles, such as anticancer, antimicrobial, and antioxidant assays, to determine its specific biological activity and potential for therapeutic development.

This guide provides a solid baseline for initiating such research, grounded in the available data and established principles of medicinal chemistry.

References

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. [Link]

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]

-

The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Course Hero. [Link]

-

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4- thiadiazol-2-yl] Phenol Compound Biological Activities Corresponding Information. (2025). ResearchGate. [Link]

-

One Pot Synthesis of Novel 4-[(5-Aryl-1,3,4-thiadiazol-2-ylamino)methyl]phenol Derivatives. (n.d.). Semantic Scholar. [https://www.semanticscholar.org/paper/One-Pot-Synthesis-of-Novel-4-%5B(5-Aryl-1-%2C3-%2C-Derivatives-Mohan-Kumar/a5875225d3042078f4b0451a44e548053c893638]([Link]

-

Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. (2024). PubMed. [Link]

-

Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. (2025). Iranian Journal of Medical Microbiology. [Link]

-

Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (n.d.). MDPI. [Link]

-

SYNTHESIS AND SPECTROSCOPIC STUDIES ON 5-ARYLAMINO-1, 2, 3, 4- THIATRIAZOLES. (n.d.). Indian Journal of Scientific Research. [Link]

-

4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. (2023). PubMed Central. [Link]

-

Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities. (2025). PubMed Central. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics. [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | C7H6N4OS | CID 90174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijsr.in [ijsr.in]

- 4. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. mdpi.com [mdpi.com]

- 8. Design and Synthesis of Thiadiazole Derivatives as Dual EGFR/COX‑2 Inhibitors with Anticancer and Anti-inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Research of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (CAS 256348-45-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research landscape surrounding the chemical entity 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, identified by CAS number 256348-45-5. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes the available information on its chemical nature and draws upon established knowledge of structurally related thiatriazole and thiadiazole derivatives to propose a scientifically grounded framework for its synthesis, potential biological activities, and avenues for future investigation. This guide is intended to serve as a foundational resource for researchers embarking on the study of this and similar heterocyclic compounds, offering insights into synthetic strategies, potential therapeutic applications, and robust experimental protocols for its evaluation.

Introduction: The Thiatriazole Scaffold - A Moiety of Latent Potential

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. Among these, the thiatriazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, represents a class of compounds with underexplored therapeutic potential. The subject of this guide, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, integrates this thiatriazole core with a phenol group, a common pharmacophore known to participate in various biological interactions.

The inherent chemical properties of the thiatriazole ring, including its aromaticity and the presence of multiple heteroatoms, suggest a high propensity for engaging with biological targets. This, coupled with the hydrogen-bonding capabilities of the phenol and amino groups, positions 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol as a compound of significant interest for medicinal chemistry and drug discovery programs.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis would likely commence with the preparation of the precursor, 4-(4-hydroxyphenyl)thiosemicarbazide. This intermediate can then be subjected to a diazotization reaction using a nitrite source, typically sodium nitrite, in an acidic medium to yield the target compound.

Figure 1: Proposed synthetic pathway for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar 5-amino-1,2,3,4-thiatriazoles and should be optimized for the specific target compound.

Step 1: Synthesis of 4-(4-Hydroxyphenyl)thiosemicarbazide

-

Dissolve 4-aminophenol in a suitable solvent (e.g., ethanol).

-

Add an equimolar amount of a thiocarbonyl transfer reagent (e.g., thiophosgene or carbon disulfide in the presence of a base) dropwise at a controlled temperature.

-

After the formation of the isothiocyanate intermediate, add hydrazine hydrate and reflux the reaction mixture.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration.

-

Purify the crude product by recrystallization.

Step 2: Synthesis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

-

Suspend the synthesized 4-(4-hydroxyphenyl)thiosemicarbazide in dilute hydrochloric acid and cool the mixture in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the reaction mixture for a specified time until the diazotization and subsequent cyclization are complete.

-

Isolate the precipitated product by filtration, wash with cold water, and dry under vacuum.

-

Characterize the final product using techniques such as NMR, IR spectroscopy, and Mass Spectrometry to confirm its identity and purity.

Physicochemical Properties (Predicted)

Based on its structure, the following properties can be predicted for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. These are computational estimates and require experimental verification.

| Property | Predicted Value |

| Molecular Formula | C₇H₆N₄OS |

| Molecular Weight | 194.22 g/mol |

| XLogP3 | 1.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

Potential Biological Activities and Therapeutic Applications

While direct biological data for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is scarce, the broader classes of thiatriazole and thiadiazole derivatives have been extensively studied and exhibit a wide range of pharmacological activities. This suggests that the target compound may possess similar properties.

Anticancer Potential

Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

Hypothesized Mechanism of Action: It is plausible that 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol could exhibit anticancer activity by targeting kinases or other enzymes crucial for tumor growth. The phenol moiety could be involved in hydrogen bonding interactions within the active site of a target protein, while the thiatriazole ring could participate in hydrophobic or other electronic interactions.

Figure 2: Hypothesized mechanism of anticancer action.

Antimicrobial Activity

The thiatriazole and thiadiazole scaffolds are also known to be present in compounds with significant antimicrobial properties. The nitrogen and sulfur atoms in the heterocyclic ring can chelate with metal ions essential for microbial enzyme function, or they can interfere with cell wall synthesis or other vital microbial processes.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, a series of in vitro and in vivo assays should be conducted.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Protocol:

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (typically from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Tumor Xenograft Model

Should the compound show promising in vitro activity, its efficacy can be evaluated in an in vivo model.

Protocol:

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into treatment and control groups. Administer 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol (at a predetermined dose and schedule) and a vehicle control, typically via intraperitoneal injection or oral gavage.

-

Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Future Directions and Conclusion

The research on 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is still in its nascent stages. The information presented in this guide provides a solid foundation for initiating a comprehensive investigation into its chemical and biological properties. Key future research directions should include:

-

Definitive Synthesis and Characterization: Development and publication of a detailed, optimized, and validated synthetic protocol, along with comprehensive spectral and analytical data.

-

Broad-Spectrum Biological Screening: Evaluation of the compound against a wide range of cancer cell lines and microbial strains to identify its primary biological activities.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by the compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

-

Pharmacokinetic Profiling: Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.

References

-

The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from [Link]

- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (2023). Molecules, 28(19), 6891.

- Synthesis and identification of some derivatives of 1,3,4-thiadiazole. (2015). Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

- Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole. (2014).

- Synthesis and biological evaluation of some new 1,3,4-thiadiazole derivatives for their antimicrobial activities. (2013). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 631-638.

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3

Unveiling the Enigmatic Mechanism of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate: A Technical Guide Based on Structural Analogs

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the current understanding of the mechanism of action for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. A comprehensive review of available scientific literature reveals a notable absence of direct mechanistic studies for this specific compound. To provide a scientifically grounded framework for researchers, this document synthesizes the known biological activities and putative mechanisms of action of structurally related heterocyclic compounds, including thiatriazoles, thiadiazoles, and triazoles. By examining these analogs, we can infer potential biological targets and pathways for the subject compound, thereby guiding future research and experimental design. This guide is structured to provide a logical progression from the known metabolic fate of a close analog to the broader pharmacological context of its constituent chemical moieties, supported by experimental protocols and data presentation to facilitate hypothesis-driven investigation.

Introduction: The Knowledge Gap and a Path Forward

The compound 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a molecule featuring a phenol ring linked to a thiatriazole core, presents a compelling scaffold for medicinal chemistry. However, a thorough investigation of the scientific literature and chemical databases, including PubChem, indicates a significant gap in the understanding of its specific mechanism of action[1]. While its chemical structure is defined, its biological targets and the cellular pathways it modulates remain uncharacterized.

This guide, therefore, adopts a strategy of inferential analysis based on the established pharmacology of its structural relatives. The underlying principle is that shared chemical motifs often confer similar biological activities. We will delve into the known metabolic pathways of a closely related analog and then broaden our scope to the diverse bioactivities of compounds containing thiatriazole, thiadiazole, and triazole rings. This approach aims to equip researchers with a robust intellectual toolkit to formulate and test hypotheses regarding the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Metabolic Fate: Insights from a Close Structural Analog

While data on the subject compound is scarce, a study on the metabolism of the closely related compound, 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole, in rats provides valuable clues into its potential biotransformation. Understanding the metabolic stability and the nature of the metabolites is a critical first step in elucidating a compound's in vivo activity and potential toxicity. The study of this analog can guide the design of pharmacokinetic and pharmacodynamic (PK/PD) investigations for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

The Pharmacological Landscape of Related Heterocycles

The thiatriazole, thiadiazole, and triazole cores are prevalent in a wide array of biologically active molecules. A survey of the literature reveals a broad spectrum of pharmacological activities associated with these heterocyclic systems. This section will explore these activities, providing a foundation for postulating the potential mechanisms of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Antimicrobial and Antifungal Activity

Derivatives of 1,3,4-thiadiazole and 1,2,4-triazole have demonstrated significant potential as antimicrobial and antifungal agents. These compounds have been shown to be effective against a range of bacterial and fungal pathogens. For instance, certain 1,3,4-thiadiazole derivatives have exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, while some triazole derivatives have shown promising antifungal properties. The antimicrobial action of these classes of compounds suggests that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate could be investigated for similar properties.

Anticancer and Cytotoxic Potential

A significant body of research points to the anticancer and cytotoxic activities of thiadiazole and triazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms for their anticancer effects are diverse and often involve the inhibition of critical cellular processes. The presence of the thiatriazole ring in the subject compound makes the investigation of its anticancer potential a logical avenue for research.

Enzyme Inhibition: A Common Mechanism

A recurring theme in the pharmacology of triazole and thiadiazole derivatives is their ability to act as enzyme inhibitors. This mode of action is responsible for a wide range of their therapeutic effects.

-

Tyrosinase Inhibition: Some benzamide derivatives containing a triazole core have been identified as potent inhibitors of mushroom tyrosinase. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is of interest in the treatment of hyperpigmentation disorders. Given the phenolic moiety in 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, exploring its effect on tyrosinase activity could be a fruitful area of investigation.

-

Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of neurodegenerative disorders like Alzheimer's disease. Several heterocyclic compounds, including those with triazole structures, have been explored as cholinesterase inhibitors.

Proposed Experimental Workflows for Mechanistic Elucidation

To bridge the existing knowledge gap, a systematic experimental approach is necessary. The following workflows are proposed to investigate the mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Initial Target Screening and Phenotypic Assays

A logical starting point is a broad-based screening to identify potential biological targets and observable cellular effects.

Experimental Protocol: Broad-Spectrum Kinase and Phosphatase Screening

-

Compound Preparation: Prepare a stock solution of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in a suitable solvent (e.g., DMSO) at a high concentration.

-

Assay Panel: Utilize a commercial kinase and phosphatase profiling service (e.g., Eurofins DiscoverX, Promega) to screen the compound against a large panel of human kinases and phosphatases at a fixed concentration (e.g., 10 µM).

-

Data Analysis: Analyze the percentage of inhibition for each enzyme. Hits are typically defined as enzymes with inhibition greater than a certain threshold (e.g., 50%).

Logical Relationship Diagram: From Screening to Hypothesis

Caption: Hypothesized inhibition of the melanin synthesis pathway.

Conclusion and Future Directions

The mechanism of action of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate remains an open question. This technical guide provides a comprehensive framework for initiating its investigation, grounded in the known biological activities of its structural analogs. The proposed experimental workflows offer a clear path forward for researchers to systematically unravel its molecular targets and cellular effects. The broad pharmacological potential of related heterocyclic compounds suggests that 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate could be a valuable lead compound in various therapeutic areas. Future research should focus on the systematic screening and validation of its biological activities, ultimately leading to a definitive understanding of its mechanism of action.

References

-

PubChem. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

-

Ikeda, G. J., & Schaeffer, J. R. (1973). Metabolism of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole in rats. Journal of Medicinal Chemistry, 16(10), 1157–1161. [Link]

-

Al-Sanea, M. M., & Abdel-Aziz, A. A.-M. (2022). Synthesis, Characterization, and Biological Activities of Novel 1,3,4-Thiadiazole Derivatives. Molecules, 27(19), 6296. [Link]

-

Asif, M. (2011). A review on biological activities of 1,3,4-thiadiazole derivatives. Journal of Applied Pharmaceutical Science, 01(05), 01-11. [Link]

-

Khan, I., et al. (2021). Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles. RSC Advances, 11(34), 21063-21074. [Link]

-

Zha, G.-F., et al. (2015). Enzyme inhibitory properties, antioxidant activities, and phytochemical profile of three medicinal plants from Turkey. Evidence-Based Complementary and Alternative Medicine, 2015, 816573. [Link]

Sources

potential therapeutic applications of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate

An In-depth Technical Guide Topic: Potential Therapeutic Applications of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate Audience: Researchers, scientists, and drug development professionals. Disclaimer: The compound 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is a molecule of theoretical interest for the purpose of this guide. As of the latest literature review, it has not been extensively synthesized or characterized. This document, therefore, presents a prospective framework for its synthesis, handling, and preclinical evaluation. The hypotheses, experimental designs, and potential mechanisms are extrapolated from the known chemical and biological activities of its core constituent moieties: the 1,2,3,4-thiatriazole ring and the 4-aminophenol scaffold.

Introduction: A Molecule of Convergent Bioactivity

The rational design of novel therapeutic agents often involves the strategic combination of pharmacophores with known biological relevance. The structure of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate presents a compelling case for investigation, merging two distinct chemical scaffolds:

-

The 1,2,3,4-Thiatriazole Core: This is a rare, high-nitrogen, sulfur-containing heterocycle.[1] While its isomers, particularly 1,2,4-triazoles, are prolific in medicine, exhibiting a vast range of activities including antifungal, anti-inflammatory, anticancer, and antiviral properties, the 1,2,3,4-thiatriazole ring is less explored.[2][3] Its inherent chemical properties, including potential instability and unique electronic distribution, suggest it could engage biological targets in novel ways.[4] The synthesis of 5-amino-1,2,3,4-thiatriazoles is typically achieved through the diazotization of thiosemicarbazides.[1][4]

-

The 4-Aminophenol Moiety: This structure is the cornerstone of the widely used analgesic and antipyretic drug, paracetamol (acetaminophen).[5] While its anti-inflammatory effects are weak, its mechanism involves the reduction of prostaglandin production. Beyond pain relief, other derivatives of 4-aminophenol have been explored for potent antiproliferative and antioxidant activities, acting through mechanisms like the generation of reactive oxygen species (ROS) to induce apoptosis in cancer cells.[6][7] However, this scaffold is also associated with a well-documented risk of hepatotoxicity and nephrotoxicity at high doses, a critical consideration for any new derivative.[8]

The conjugation of these two moieties via an amino bridge creates a novel chemical entity. This guide outlines a hypothetical, yet scientifically grounded, roadmap for its synthesis, characterization, and preclinical evaluation, focusing on its potential as an anti-inflammatory and antiproliferative agent.

Section 1: Synthesis, Purification, and Physicochemical Characterization

Proposed Synthetic Pathway

The synthesis of 5-amino-substituted 1,2,3,4-thiatriazoles is generally accomplished by treating 4-substituted thiosemicarbazides with nitrous acid.[1] The proposed route leverages this established chemistry.

Causality: The choice of 4-(4-hydroxyphenyl)thiosemicarbazide as the precursor is direct and logical. It positions the 4-aminophenol group correctly for the final product. The use of sodium nitrite in an acidic medium (like HCl) is the standard method for generating the nitrous acid in situ required for the diazotization and subsequent cyclization to form the thiatriazole ring.[4] The low temperature is critical due to the potential thermal instability of both the diazonium intermediate and the final thiatriazole product.[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, a heterocyclic compound of interest in medicinal chemistry and drug development. This document moves beyond a simple recitation of procedures to offer in-depth insights into the causal relationships between molecular structure and spectral data, ensuring a robust and validated analytical workflow.

Introduction: Unveiling the Molecular Architecture

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate (C₇H₆N₄OS · H₂O) is a molecule that marries a phenolic moiety with a labile 1,2,3,4-thiatriazole ring. The presence of acidic protons (phenolic -OH and amino -NH), a hydrogen-bonding hydrate, and a unique heterocyclic system necessitates a multi-faceted spectroscopic approach for unambiguous structural elucidation and purity assessment. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) to achieve a holistic understanding of this compound.

The structural integrity of this molecule is paramount for its potential biological activity, and the analytical workflow described herein is designed to be a self-validating system, where data from each technique corroborates the others, providing a high degree of confidence in the final analysis.

Synthesis Pathway: A Strategic Overview

The synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate is conceptually based on the established formation of 5-amino-substituted 1,2,3,4-thiatriazoles from thiosemicarbazide precursors. The logical synthetic route involves the diazotization of a suitable thiosemicarbazide.

Figure 1: Conceptual workflow for the synthesis of the target compound.

This synthetic approach provides the basis for the expected structure that will be validated by the following spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environment

NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in a molecule. For 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

Rationale for Experimental Choices: A polar, aprotic solvent such as DMSO-d₆ is chosen to solubilize the compound and to allow for the observation of exchangeable protons (OH and NH). Tetramethylsilane (TMS) is used as the internal standard (0 ppm).

Expected ¹H NMR Spectral Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Phenolic -OH | The acidic proton of the phenol group, broadened by exchange. |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Amino -NH | The proton of the amino linker, likely broadened due to exchange and quadrupolar effects of the adjacent nitrogen atoms. |

| ~7.0 - 7.5 | Doublet | 2H | Ar-H (ortho to -NH) | Aromatic protons ortho to the electron-donating amino group are expected to be downfield. |

| ~6.7 - 6.9 | Doublet | 2H | Ar-H (ortho to -OH) | Aromatic protons ortho to the strongly electron-donating hydroxyl group are expected to be upfield. |

| ~3.3 | Singlet (broad) | 2H | H₂O | The protons of the water of hydration, often seen as a broad singlet in DMSO-d₆. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate in 0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals.

-

-

Data Processing: Process the FID with an appropriate line broadening factor and reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

Rationale for Experimental Choices: A proton-decoupled ¹³C NMR spectrum is acquired to simplify the spectrum to a series of singlets, one for each unique carbon environment. The same DMSO-d₆ solution from the ¹H NMR experiment can be used.

Expected ¹³C NMR Spectral Data (Predicted, in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160 - 170 | C (thiatriazole ring) | The carbon atom within the electron-deficient thiatriazole ring is expected to be significantly downfield. |

| ~150 - 155 | C-OH (aromatic) | The aromatic carbon attached to the hydroxyl group. |

| ~130 - 135 | C-NH (aromatic) | The aromatic carbon attached to the amino group. |

| ~120 - 125 | CH (aromatic, ortho to -NH) | Aromatic methine carbons. |

| ~115 - 120 | CH (aromatic, ortho to -OH) | Aromatic methine carbons. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample and Instrumentation: Use the same sample and spectrometer as for the ¹H NMR.

-

Acquisition Parameters:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the range of 0-180 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups and Bonding

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Rationale for Experimental Choices: The solid-state spectrum is typically obtained using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation. The presence of the hydrate is expected to be evident in the O-H stretching region.

Expected FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3500 - 3200 (broad) | O-H stretch | Phenol and H₂O | A broad band due to hydrogen bonding of the phenolic hydroxyl group and the water of hydration. |

| 3200 - 3100 | N-H stretch | Secondary amine | Stretching vibration of the N-H bond of the amino linker. |

| 3100 - 3000 | C-H stretch | Aromatic | C-H stretching vibrations of the benzene ring. |

| ~1620 | C=C stretch | Aromatic ring | Characteristic aromatic ring skeletal vibrations. |

| ~1600 | N-H bend | Secondary amine | Bending vibration of the N-H bond. |

| ~1510 | C=N stretch | Thiatriazole ring | Stretching vibration of the C=N bond within the heterocyclic ring. |

| ~1250 | C-O stretch | Phenol | Stretching vibration of the phenolic C-O bond. |

Experimental Protocol: FT-IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a benchtop FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 32) for a high-quality spectrum.

-

Data Processing: Perform a background subtraction using the empty ATR crystal.

Figure 3: A plausible fragmentation pathway for 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

Conclusion: A Synergistic Approach to Structural Verification

The spectroscopic analysis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate requires a synergistic application of multiple analytical techniques. The data obtained from ¹H and ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry, when taken together, provide a detailed and cross-validated confirmation of the molecular structure. This comprehensive characterization is a critical step in the quality control and further development of this compound for its potential applications in the pharmaceutical industry.

References

-

Shaimaa Adnan et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10):1000-1011. [Link]

- The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved from a university course material source.

-

PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-209.

-

Kadhim, M. M., & Al-Adhahi, M. J. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of Research in Pharmacy, 28(1), 1-10. [Link]

- Al-Obaidi, A. M. J., & Al-Janabi, A. S. (2023). Synthesis and Evaluation of 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] Phenol Compound Biological Activities. Iranian Journal of Medical Microbiology, 17(1), 30-39.

-

PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

- Wahab, A., Parveen, R., & Rai, A. (2009). Electron impact induced fragmentations of 5-phenylamino-1,2,3,4-thiatriazole by mass spectrometry. Oriental Journal of Chemistry, 25(3), 783-786.

An In-Depth Technical Guide to 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol: Synthesis, Characterization, and Metabolic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules. Among these, structures containing the thiatriazole ring system have garnered interest due to their unique chemical properties and potential for biological activity. This guide focuses on a specific, yet under-documented molecule: 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. While extensive literature on this compound, particularly its hydrate form, is scarce, this document synthesizes the available information to provide a comprehensive technical overview.

This guide will delve into the chemical identity, a plausible synthetic route, and a detailed analysis of the metabolic fate of this compound, primarily drawing from foundational studies on its synonym, 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole. The information presented herein is intended to serve as a valuable resource for researchers investigating novel heterocyclic scaffolds in drug discovery and development.

Chemical Identity and Properties

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol, also known by its synonym 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole and the developmental code Abbott 31699, is a small molecule featuring a phenol ring linked to a 1,2,3,4-thiatriazole moiety via an amino bridge. The presence of both a hydrogen bond donor (the phenolic hydroxyl and the amino group) and acceptor sites within its structure suggests the potential for interaction with biological targets.

Table 1: Physicochemical Properties of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol

| Property | Value | Source |

| Molecular Formula | C₇H₆N₄OS | |

| Molecular Weight | 194.22 g/mol | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 2 |

Note on the Hydrate Form: It is important to note that while the topic specifies the "hydrate" form, the available scientific literature predominantly refers to the anhydrous compound. There is currently a lack of specific data and characterization for a stable hydrate of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol. Therefore, the information presented in this guide pertains to the anhydrous form.

Synthesis and Characterization

Representative Synthetic Protocol

The following protocol is a representative example and may require optimization for the specific synthesis of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

Step 1: Synthesis of the Thiosemicarbazide Precursor

The synthesis would likely begin with the preparation of 4-(4-hydroxyphenyl)thiosemicarbazide. This can be achieved through the reaction of 4-aminophenol with thiophosgene to form the isothiocyanate, followed by reaction with hydrazine.

Step 2: Diazotization and Cyclization

The core of the synthesis involves the diazotization of the thiosemicarbazide precursor followed by intramolecular cyclization to form the thiatriazole ring.

-

Reaction: The 4-(4-hydroxyphenyl)thiosemicarbazide is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C.

-

Diazotization: A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the low temperature. This generates the reactive diazonium salt.

-

Cyclization: The diazonium salt intermediate spontaneously cyclizes to form the 1,2,3,4-thiatriazole ring.

-

Isolation: The product, 4-(1,2,3,4-thiatriazol-5-ylamino)phenol, would then be isolated by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Caption: Proposed metabolic pathway of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol in rats.

Potential Therapeutic Implications

The metabolic conversion to acetaminophen has significant implications for the potential therapeutic applications and toxicological profile of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol.

-

Prodrug Potential: The parent compound could be considered a prodrug of acetaminophen. This might offer advantages in terms of formulation, stability, or pharmacokinetic properties compared to administering acetaminophen directly.

-

Pharmacological Activity: The observed pharmacological effects of the parent compound in vivo would need to be carefully dissected to determine the relative contributions of the intact molecule versus its primary metabolite.

-

Toxicology: The toxicological profile would likely be influenced by the known hepatotoxicity of acetaminophen at high doses, which is mediated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). Any investigation into the therapeutic potential of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol would need to thoroughly assess the potential for acetaminophen-related toxicity.

Future Directions and Conclusion

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol represents an intriguing chemical scaffold with a metabolic profile that links it to a well-established therapeutic agent. However, the current body of literature is limited, and several areas warrant further investigation:

-

Definitive Synthesis and Characterization: A detailed and optimized synthetic protocol, along with comprehensive characterization of both the anhydrous and potentially a hydrate form, is needed.

-

In Vitro Biological Activity: The intrinsic biological activity of the parent compound should be evaluated in a range of in vitro assays to understand its pharmacological properties independent of its metabolism.

-

Pharmacokinetics and Pharmacodynamics: A more detailed pharmacokinetic and pharmacodynamic study would be beneficial to compare the profile of the parent compound with that of acetaminophen and to understand the time course of its conversion.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues could provide insights into the structural requirements for any intrinsic activity of the thiatriazole-phenol scaffold and could potentially modulate the rate and extent of metabolic conversion.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 90174, 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. Retrieved January 26, 2026 from [Link].

-

Ikeda, G. J., et al. (1973). Metabolism of 5-(p-hydroxyanilino)-1,2,3,4-thiatriazole in rats. Journal of Medicinal Chemistry, 16(10), 1157–1161. [Link]

-

The Synthesis and Decomposition of Two 1,2,3,4-Thiatriazoles. (n.d.). Retrieved January 26, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiatriazolylamino Phenols

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the strategic discovery and synthesis of a novel class of compounds: thiatriazolylamino phenols. By leveraging the established pharmacological profiles of both the 1,3,4-thiadiazole nucleus and phenolic scaffolds, this guide outlines a rational approach to the design and synthesis of new chemical entities with significant therapeutic potential. Detailed synthetic protocols, characterization methodologies, and a framework for robust biological evaluation are presented to empower researchers in the exploration of this promising area of medicinal chemistry. The causality behind experimental choices is emphasized, ensuring a deep understanding of the underlying principles for successful discovery and development.

Introduction: The Rationale for Thiatriazolylamino Phenols

The pursuit of novel therapeutic agents is a cornerstone of modern medicinal chemistry. A highly effective strategy in this endeavor is the molecular hybridization of known pharmacophores to create new chemical entities with potentially synergistic or enhanced biological activities. This guide focuses on the deliberate combination of two such privileged scaffolds: the 1,3,4-thiadiazole ring and the phenol moiety.

The 1,3,4-thiadiazole core is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[1][2] The unique electronic and structural features of the thiadiazole ring allow it to act as a hydrogen bond acceptor and a two-electron donor system, contributing to its diverse biological interactions.[1]

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are ubiquitous in nature and are renowned for their potent antioxidant and radical scavenging activities.[3][4] This property is crucial in combating oxidative stress, a key pathological factor in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

The conjugation of these two pharmacophores through an amino linkage to form thiatriazolylamino phenols presents a compelling strategy for the development of novel drug candidates. The resulting hybrid molecules are hypothesized to possess a unique combination of biological activities, potentially leading to compounds with enhanced efficacy and novel mechanisms of action.

Synthetic Pathways to Thiatriazolylamino Phenols

The synthesis of thiatriazolylamino phenols can be logically approached in a two-stage process: first, the synthesis of the core 2-amino-5-substituted-1,3,4-thiadiazole, followed by its coupling to a suitable phenolic partner.

Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Precursors

A robust and widely utilized method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide with a carboxylic acid.[5] This reaction can be efficiently promoted by various dehydrating agents.

Conceptual Synthetic Workflow for Thiadiazole Precursors

Caption: Proposed diazotization-coupling route to thiatriazolylamino phenols.

Experimental Protocol: Synthesis of 4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)diazenyl)phenol

This protocol is a proposed adaptation based on standard diazotization and azo coupling procedures. [1][6]

-

Diazotization of 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole:

-

Suspend 2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole (0.01 mol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL) in a beaker.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Add a pre-cooled aqueous solution of sodium nitrite (0.012 mol in 5 mL of water) dropwise, keeping the temperature below 5°C.

-

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

-

Azo Coupling with Phenol:

-

In a separate beaker, dissolve phenol (0.01 mol) in a 10% aqueous solution of sodium hydroxide (20 mL) and cool it to 0-5°C.

-

Add the freshly prepared, cold diazonium salt solution dropwise to the cold alkaline phenol solution with vigorous stirring.

-

Maintain the temperature at 0-5°C and continue stirring for 2-3 hours. A colored precipitate will form.

-

Acidify the reaction mixture to pH 5-6 with dilute acetic acid to ensure complete precipitation.

-

Collect the crude product by filtration, wash with copious amounts of cold water until the filtrate is neutral, and then dry.

-

Purify the final product by recrystallization from an appropriate solvent system (e.g., ethanol/water or DMF/water).

-

Structural Characterization

The unambiguous characterization of the synthesized novel thiatriazolylamino phenols is paramount. A combination of spectroscopic techniques should be employed:

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups such as N-H (amine), O-H (phenol), C=N, and C-S of the thiadiazole ring, and the N=N azo linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the complete chemical structure, including the substitution patterns on the aromatic rings and the integration of proton signals to confirm the ratio of different moieties.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the proposed structures through fragmentation patterns.

Table 1: Expected Analytical Data for a Representative Thiatriazolylamino Phenol

| Compound | Molecular Formula | MW | Expected ¹H NMR Signals (δ, ppm) | Expected IR Bands (cm⁻¹) |

| 4-((5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)diazenyl)phenol | C₁₄H₉ClN₄OS | 316.77 | Aromatic protons (multiplets), Phenolic OH (singlet, D₂O exchangeable) | 3400-3200 (O-H), ~1600 (N=N), ~1500 (C=N), ~700 (C-S) |

Biological Evaluation: A Tiered Screening Approach

Given the pharmacological pedigree of the parent scaffolds, a systematic biological evaluation of the newly synthesized thiatriazolylamino phenols is warranted. A tiered screening approach allows for the efficient identification of lead compounds.

Workflow for Biological Evaluation

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. ijtsrd.com [ijtsrd.com]

- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Disclaimer: This document is intended as an in-depth technical guide for research and drug development professionals. The safety and handling information for 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate is not exhaustively documented in publicly available literature. Therefore, this guide synthesizes known data for the anhydrous form and incorporates a conservative risk assessment based on the hazardous properties of its structural moieties: a phenol ring, an aminophenol group, and a thiatriazole ring. Users must conduct their own thorough risk assessment and consult their institution's safety office before handling this compound.

Executive Summary & Compound Identification

4-(1,2,3,4-Thiatriazol-5-ylamino)phenol is a heterocyclic compound of interest in medicinal chemistry and drug development. This guide provides a detailed framework for its safe handling, storage, and disposal, with a specific focus on the hydrated form. Given the limited specific data for this exact compound, this document establishes a robust safety protocol by analyzing the known hazards of the anhydrous parent compound and the inherent risks associated with its core chemical structures. The primary directive is to treat this compound with a high degree of caution, assuming it possesses a hazard profile that includes the documented irritant properties, potential for severe toxicity and mutagenicity from its aminophenol component, and the thermal instability characteristic of thiatriazole rings.

Table 1: Compound Identification (Anhydrous Form)

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 4-(1,2,3,4-thiatriazol-5-ylamino)phenol | PubChem[1] |

| CAS Number | 23567-67-1 | PubChem[1] |

| Molecular Formula | C₇H₆N₄OS | PubChem[1] |

| Molecular Weight | 194.22 g/mol | PubChem[1] |

| Synonyms | Abbott 31699, p-(1,2,3,4-Thiatriazol-5-ylamino)phenol, 5-(p-Hydroxyanilino)-1,2,3,4-thiatriazole | PubChem[1] |

Note: This guide addresses the hydrate form. The degree of hydration may affect physical properties, but the fundamental toxicological and reactivity hazards of the core molecule should be considered identical.

Hazard Identification and Comprehensive Risk Assessment

A multi-faceted approach is required to assess the risks of this compound. We must combine the officially reported GHS classifications with a predictive assessment based on its chemical substructures.

Documented GHS Classification (Anhydrous Form)

Data aggregated from notifications to the ECHA C&L Inventory for the anhydrous form provides the following baseline classification.[1]

Table 2: GHS Hazard Summary

| Hazard Class | Code | Statement |

|---|---|---|

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

Inferred Hazards from Structural Moieties

The documented GHS classification is likely incomplete and does not capture the full extent of potential hazards. An expert assessment of the molecule's components—aminophenol and thiatriazole—is critical for a comprehensive safety profile.

-

Aminophenol Moiety: Aminophenols are known to pose significant health risks.[2]

-

Acute Toxicity: p-Aminophenol is toxic if swallowed or in contact with skin and can cause liver and kidney damage.[3][4]

-

Methemoglobinemia: Aromatic amines can interfere with the blood's ability to carry oxygen, leading to cyanosis, headache, dizziness, and fatigue.[2]

-

Mutagenicity: Aminophenols are suspected of causing genetic defects.[2]

-

Skin Sensitization: May cause allergic skin reactions upon repeated exposure.[2]

-

-

Phenol Moiety: Phenol itself is highly toxic and corrosive.[3][5]

-

1,2,3,4-Thiatriazole Ring: This heterocyclic system is known for its potential instability.

-

Thermal Instability: Thiatriazoles can decompose rapidly or violently upon heating.[7] The synthesis of related compounds often involves hydrazoic acid, a hazardous and explosive reagent, highlighting the energetic nature of this class of compounds.[8] This suggests a significant risk of explosive decomposition if the compound is heated or subjected to impact.

-

Exposure Controls and Personal Protective Equipment (PPE)

Given the comprehensive risk profile, a stringent "Hierarchy of Controls" must be implemented to minimize all potential routes of exposure.

Caption: Hierarchy of Controls for this compound.

Engineering Controls (Primary Barrier)

-

Fume Hood: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

-

Ventilation: The laboratory must be well-ventilated to handle any fugitive emissions.

Administrative Controls (Procedural Safety)

-

Restricted Access: Designate specific areas within the lab for handling this compound. Only trained personnel should be allowed access.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for all experimental procedures involving this compound is mandatory.

-

Training: All personnel must be trained on the specific hazards (known and inferred) and the emergency procedures outlined in this guide.

Personal Protective Equipment (PPE) (Last Line of Defense)

-

Hand Protection: Wear chemical-resistant gloves. Given the aromatic amine and phenol structure, double-gloving with nitrile gloves is recommended for splash protection. For prolonged handling, consider heavier-duty gloves such as neoprene or butyl rubber.

-

Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are required at all times. A full-face shield must be worn over the goggles when handling the solid or preparing solutions due to the risk of splashes and the compound's corrosive potential.[5][6]

-

Skin and Body Protection: A flame-resistant lab coat should be worn and buttoned completely. Ensure cuffs are tucked into gloves. Do not wear shorts or open-toed shoes in the laboratory.

-

Respiratory Protection: While a fume hood is the primary control, an N95 or higher-rated respirator may be required for cleaning up spills outside of containment. Consult your institution's safety officer.

Experimental Protocols: Safe Handling & Storage

Step-by-Step Protocol for Weighing and Dispensing

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

-

Containment: Place a weigh boat on an analytical balance inside the fume hood. Use a spatula designated only for this compound.

-

Dispensing: Slowly and carefully dispense the solid compound from the stock bottle onto the weigh boat. Avoid any actions that could generate dust. Do not tap the bottle.

-

Cleaning: After weighing, carefully clean the spatula with a solvent-moistened wipe (e.g., ethanol or isopropanol), ensuring the wipe is disposed of as hazardous waste.

-

Sealing: Tightly seal the main stock container immediately after use.[6]

Step-by-Step Protocol for Solution Preparation

-

Setup: Perform all work in a chemical fume hood. Place a magnetic stir plate and an appropriately sized beaker or flask inside.

-

Solvent Addition: Add the desired solvent to the vessel first.

-

Solute Addition: Add the pre-weighed solid 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate to the solvent in small portions to control the rate of dissolution.

-

Mixing: Begin stirring slowly to avoid splashing.

-

Storage of Solution: Transfer the resulting solution to a clearly labeled, sealed container suitable for the solvent used. The label must include the compound name, concentration, date, and appropriate hazard warnings.

Storage Requirements

-

Temperature: Store in a cool, dry, well-ventilated area. Crucially, avoid heat and sources of ignition due to the thermal instability of the thiatriazole ring.[7][9]

-

Incompatibilities: Keep away from strong oxidizing agents, as these can react vigorously with the aminophenol moiety.[9]

-

Container: Keep the container tightly closed and stored in a locked cabinet or area with restricted access.[6]

Emergency Procedures

Immediate and correct response is critical in any emergency involving this compound.

Caption: Decision workflow for spill response.

-

In Case of Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Call a poison center or doctor immediately.[6] Phenol burns require immediate medical attention; drenching with polyethylene glycol (PEG 300 or 400) can be an effective first aid measure if available and approved by your institution.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate, specialized medical attention.[5][6]

-

In Case of Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, trained personnel should administer oxygen. Seek immediate medical attention.[6]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[6]

-

Spill Response: For a small spill, and only if you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Carefully scoop the material into a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area immediately and contact your institution's emergency response team.

-

Fire Fighting: In case of fire, use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[6] Do not use a direct stream of water, as it may spread the fire. Firefighters must wear self-contained breathing apparatus and full protective clothing.

Disposal Considerations

All waste containing 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol hydrate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

-

Collect waste in a designated, sealed, and clearly labeled hazardous waste container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office.

-

Follow all local, state, and federal regulations for the disposal of toxic and potentially reactive chemical waste.

References

- Redox. (2020). Safety Data Sheet Phenol (88-90%)

- Carl ROTH. (n.d.).

- INEOS Group. (2014).

-

PubChem. (n.d.). 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol. National Center for Biotechnology Information. [Link]

- Carl ROTH. (n.d.).

- Science of Synthesis. (n.d.).

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

- European Commission. (n.d.). Opinion of the SCCP on para-Aminophenol, A16.

- Student Author. (n.d.).

-

PubMed Central. (2020). Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells. [Link]

-

New Jersey Department of Health. (2007). Hazard Summary: Aminophenols (mixed isomers). [Link]

- U.S. Environmental Protection Agency. (2005). Provisional Peer Reviewed Toxicity Values for p-Aminophenol.

- Hindustan Organic Chemicals. (n.d.).

Sources

- 1. 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol | C7H6N4OS | CID 90174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nj.gov [nj.gov]

- 3. ineos.com [ineos.com]

- 4. Toxicity of the acetyl-para-aminophenol group of medicines to intact intervertebral disc tissue cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. carlroth.com [carlroth.com]

- 6. redox.com [redox.com]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. hoclindia.com [hoclindia.com]

A Comprehensive Technical Guide to the Preliminary Cytotoxicity Screening of 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Foreword: Charting the Course for a Novel Anticancer Candidate

To our fellow researchers, scientists, and pioneers in drug development, this guide serves as an in-depth technical manual for navigating the crucial initial stages of evaluating a promising, yet uncharacterized, molecule: 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate. While direct cytotoxic data for this specific compound remains to be published, the existing literature on structurally related thiatriazole and thiadiazole derivatives strongly suggests its potential as a cytotoxic agent.[1][2][3] These classes of heterocyclic compounds have demonstrated a range of biological activities, including anticancer properties, making our subject compound a compelling candidate for investigation.[1][2][3][4][5][6][7]

This document is not a mere recitation of protocols. Instead, it is a strategic guide grounded in scientific rationale, designed to empower you with the expertise to conduct a robust preliminary cytotoxicity screening. We will delve into the "why" behind the "how," ensuring that each experimental step is a self-validating component of a comprehensive evaluation.

Compound Profile and Rationale for Cytotoxicity Screening

Chemical Identity: 4-(1,2,3,4-Thiatriazol-5-ylamino)phenol Hydrate

Molecular Formula: C7H6N4OS · H2O[8]

Structure:

Physicochemical Properties (Predicted):

-

Molecular Weight: 194.22 g/mol (anhydrous)[8]

-

Hydrogen Bond Donor Count: 2[8]

-

Hydrogen Bond Acceptor Count: 6[8]

-

LogP: 1.8[8]

Hazard Information: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is predicted to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE) should be worn at all times.

Scientific Justification for Screening: The thiatriazole and thiadiazole moieties are present in numerous compounds exhibiting a wide array of pharmacological activities, including significant anticancer effects.[1][2][3][5][7] Derivatives have shown potent cytotoxicity against various cancer cell lines such as breast, liver, and lung cancer.[1][9] The phenol group in the target molecule also presents an interesting feature, as phenolic compounds are known to possess antioxidant and, in some cases, cytotoxic properties.[10][11][12] This convergence of structural motifs provides a strong rationale for investigating the cytotoxic potential of 4-(1,2,3,4-thiatriazol-5-ylamino)phenol hydrate.

Strategic Selection of In Vitro Models: The Cellular Battlefield